molecular formula C14H9Cl3N2O2 B5859223 3,4-dichloro-N'-(3-chlorobenzoyl)benzohydrazide

3,4-dichloro-N'-(3-chlorobenzoyl)benzohydrazide

Cat. No.: B5859223
M. Wt: 343.6 g/mol
InChI Key: XATONFRBQJISSW-UHFFFAOYSA-N
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Description

3,4-Dichloro-N’-(3-chlorobenzoyl)benzohydrazide is an organic compound with the molecular formula C14H9Cl3N2O It is a derivative of benzohydrazide, characterized by the presence of three chlorine atoms attached to the benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N’-(3-chlorobenzoyl)benzohydrazide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 3-chlorobenzohydrazide. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 3,4-dichloro-N’-(3-chlorobenzoyl)benzohydrazide can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N’-(3-chlorobenzoyl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated benzoyl derivatives, while reduction can produce chlorinated benzyl alcohols.

Scientific Research Applications

3,4-Dichloro-N’-(3-chlorobenzoyl)benzohydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N’-(3-chlorobenzoyl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-N’-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N’-(4-chlorophenyl)benzamide
  • 2,6-Dichloro-N’-(4-chlorophenyl)benzamide

Uniqueness

3,4-Dichloro-N’-(3-chlorobenzoyl)benzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

3,4-dichloro-N'-(3-chlorobenzoyl)benzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl3N2O2/c15-10-3-1-2-8(6-10)13(20)18-19-14(21)9-4-5-11(16)12(17)7-9/h1-7H,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XATONFRBQJISSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NNC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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